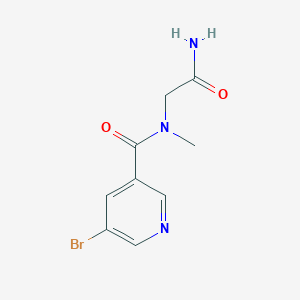
n-(2-Amino-2-oxoethyl)-5-bromo-N-methylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(2-Amino-2-oxoethyl)-5-bromo-N-methylnicotinamide: is a chemical compound that belongs to the class of nicotinamide derivatives This compound is characterized by the presence of a bromine atom at the 5-position of the nicotinamide ring, an amino group at the 2-position, and a methyl group attached to the nitrogen atom of the nicotinamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Amino-2-oxoethyl)-5-bromo-N-methylnicotinamide typically involves the following steps:
Bromination: The starting material, nicotinamide, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform.
Amidation: The brominated nicotinamide is then reacted with an amino acid derivative, such as glycine ethyl ester, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Methylation: The final step involves the methylation of the nitrogen atom of the nicotinamide ring using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted nicotinamide derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential role in enzyme inhibition and modulation.
- Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
- Evaluated for its ability to modulate cellular pathways and signaling mechanisms.
Industry:
- Utilized in the development of novel materials and chemical products.
- Applied in the formulation of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of n-(2-Amino-2-oxoethyl)-5-bromo-N-methylnicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and modulating biochemical pathways. Additionally, it can interact with cellular receptors, influencing signal transduction and cellular responses. The presence of the bromine atom and the amino group enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- n-(2-Amino-2-oxoethyl)-5-chloro-N-methylnicotinamide
- n-(2-Amino-2-oxoethyl)-5-fluoro-N-methylnicotinamide
- n-(2-Amino-2-oxoethyl)-5-iodo-N-methylnicotinamide
Comparison:
- Bromine vs. Other Halogens: The presence of bromine in n-(2-Amino-2-oxoethyl)-5-bromo-N-methylnicotinamide imparts unique electronic and steric properties compared to other halogens like chlorine, fluorine, and iodine. Bromine’s larger size and lower electronegativity can influence the compound’s reactivity and binding interactions.
- Amino Group: The amino group at the 2-position enhances the compound’s ability to form hydrogen bonds and interact with biological targets, making it distinct from other nicotinamide derivatives without this functional group.
Properties
Molecular Formula |
C9H10BrN3O2 |
|---|---|
Molecular Weight |
272.10 g/mol |
IUPAC Name |
N-(2-amino-2-oxoethyl)-5-bromo-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C9H10BrN3O2/c1-13(5-8(11)14)9(15)6-2-7(10)4-12-3-6/h2-4H,5H2,1H3,(H2,11,14) |
InChI Key |
FCYMRDRDKPUOGP-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)N)C(=O)C1=CC(=CN=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


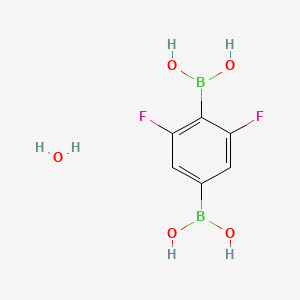
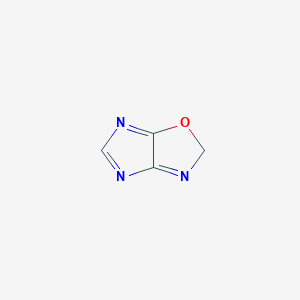
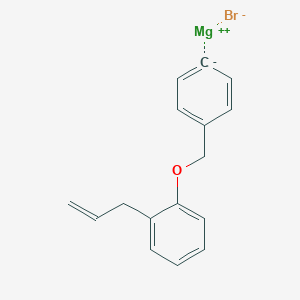
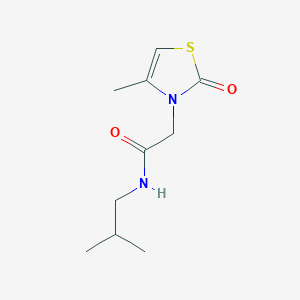
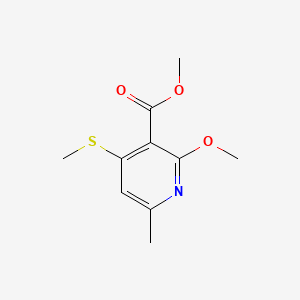
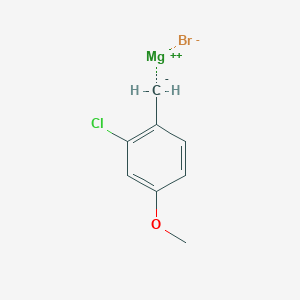
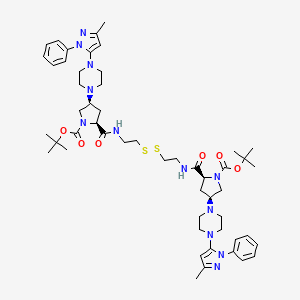
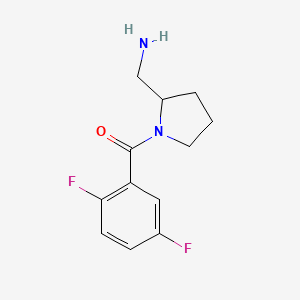
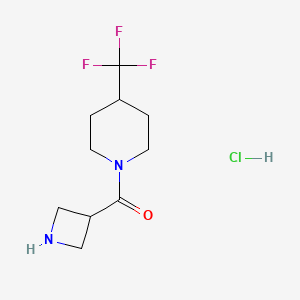
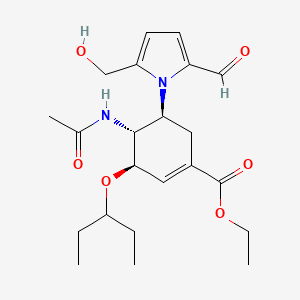
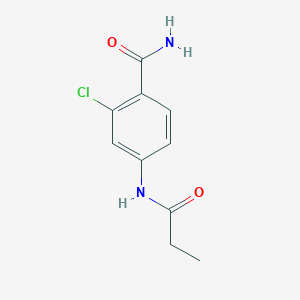
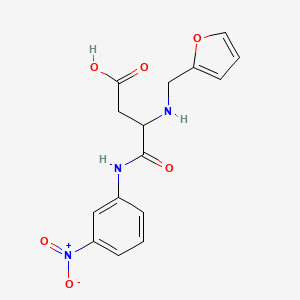
![5-Iodobenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B14894453.png)
![Octahydro-2H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B14894461.png)
